

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate structure and properties

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Compound of Interest

Compound Name: *Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate*

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An In-Depth Technical Guide to **tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate**

Introduction: A Versatile Scaffold in Modern Drug Discovery

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a key bifunctional molecule widely employed in medicinal chemistry and pharmaceutical development.^{[1][2]} Its structure is characterized by a central piperazine ring, a six-membered heterocycle with two nitrogen atoms.^[1] One nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group that allows for selective reactions, while the other is functionalized with a primary aminoethyl side chain.^{[1][3]} This unique arrangement makes it an invaluable building block, enabling the controlled, stepwise synthesis of complex molecules.^[3] The piperazine moiety itself is a "privileged scaffold," frequently found in approved drugs, where it often enhances critical physicochemical properties such as aqueous solubility and bioavailability.^[3] This guide provides a detailed examination of its structure, properties, synthesis, and applications for researchers and drug development professionals.

Molecular Structure and Identifiers

The strategic placement of the Boc protecting group and the reactive primary amine defines the utility of this compound. The Boc group can be removed under acidic conditions, revealing a

secondary amine for further functionalization, while the primary amine serves as a readily available nucleophile for reactions such as amidation.[3][4]

- Chemical Structure:
- IUPAC Name: **tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate**.[\[5\]](#)
- CAS Number: 192130-34-0.[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₁₁H₂₃N₃O₂.[\[5\]](#)[\[7\]](#)
- Molecular Weight: 229.32 g/mol .[\[5\]](#)[\[7\]](#)
- InChI Key: QSYTWBKZNNEKPN-UHFFFAOYSA-N.[\[5\]](#)
- SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CCN.[\[5\]](#)
- Synonyms: 1-Boc-4-(2-Aminoethyl)piperazine, 4-N-(2-Aminoethyl)-1-N-Boc-piperazine, 1-(2-Aminoethyl)-4-tert-butoxycarbonylpiperazine.[\[1\]](#)[\[8\]](#)

Physicochemical and Spectral Properties

The physical properties of this compound are well-documented, although some sources describe it as an oil while others list a melting point, suggesting it can exist as a low-melting solid.[\[1\]](#)[\[7\]](#) It is generally soluble in polar organic solvents.[\[1\]](#)

Table 1: Physicochemical Properties

Property	Value	Source(s)
Appearance	Colorless to Light yellow clear liquid or Oil	[7][8]
Melting Point	36-41°C	[7]
Boiling Point	319.4 ± 32.0 °C (Predicted)	[7][9]
Density	1.056 ± 0.06 g/cm³ (Predicted)	[7][9]
Refractive Index	1.495	[7]
Flash Point	>198°C	[7]
Purity (HPLC)	≥ 95%	[6]

Spectral Data

Structural confirmation is typically achieved using standard spectroscopic methods. Data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available from various chemical suppliers and databases, confirming the compound's identity and purity.[5][10][11]

Synthesis and Purification: A Validated Protocol

The synthesis of **tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate** typically involves the nucleophilic addition of N-Boc-piperazine to a protected 2-aminoethyl halide, followed by deprotection of the terminal amine. A common and efficient laboratory-scale method utilizes a phthalimide group to protect the primary amine, which is later removed using hydrazine.

Causality in Experimental Design

- N-Boc-piperazine as Starting Material: Using commercially available N-Boc-piperazine (CAS 57260-71-6) is the logical starting point.[12] The Boc group ensures that only one nitrogen of the piperazine ring is alkylated, preventing polysubstitution and ensuring regioselectivity.[3]
- Phthalimide Protection: N-(2-Bromoethyl)phthalimide is used as the alkylating agent. The phthalimide group is a robust protecting group for the primary amine, stable to the reaction conditions but readily cleaved in a subsequent step.

- Hydrazine Deprotection: Hydrazine hydrate is the classic reagent for cleaving a phthalimide group.[\[2\]](#) It reacts to form a stable phthalhydrazide precipitate, which can be easily removed by filtration, simplifying the purification process.[\[2\]](#)

Experimental Protocol: Synthesis via Phthalimide Intermediate

Step 1: Alkylation of N-Boc-piperazine

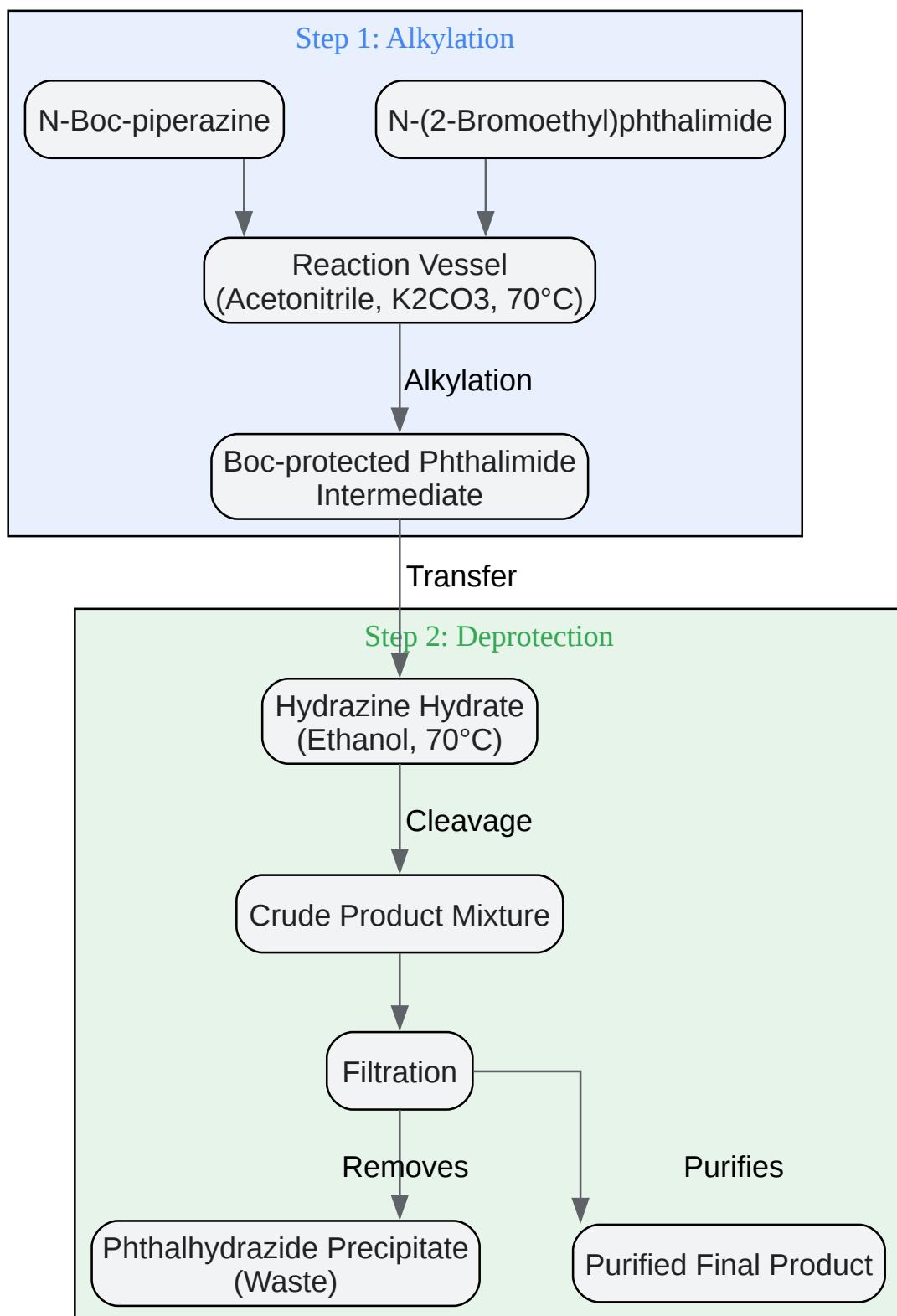
- To a stirred solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K_2CO_3 , 1.5 eq).
- Add N-(2-Bromoethyl)phthalimide (1.0 eq) to the mixture.
- Heat the reaction mixture to 70-80°C and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected phthalimide intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Deprotection of the Phthalimide Group

- Dissolve the crude intermediate from Step 1 in ethanol (20 mL per 2.0 mmol of starting material).[\[2\]](#)
- Add hydrazine hydrate (80% in water, 2 mL per 2.0 mmol of starting material) to the solution.[\[2\]\[7\]](#)
- Stir the reaction mixture at 70°C for 20 hours.[\[2\]\[7\]](#) A white precipitate (phthalhydrazide) will form.
- Cool the mixture to room temperature and remove the precipitate by filtration.[\[2\]](#)
- Evaporate the solvent from the filtrate in vacuo to yield the crude product.[\[2\]\[7\]](#)

- Purify the residue by column chromatography (silica gel, typically with a gradient of dichloromethane/methanol with triethylamine) or via an acid-base extraction to afford the pure **tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate**.

Visualizing the Synthesis Workflow

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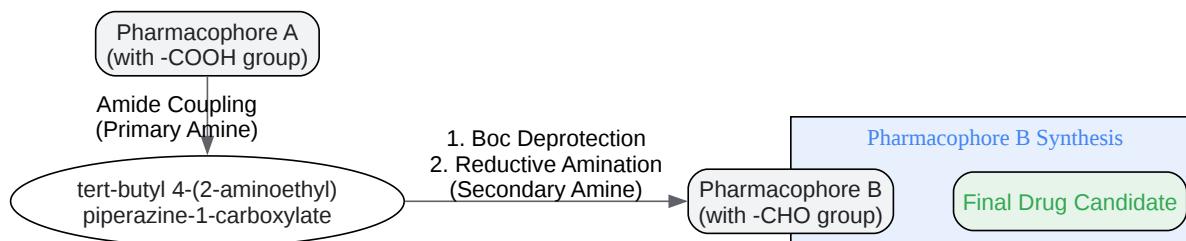
Caption: A two-step synthesis workflow for **tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate**.

Applications in Drug Development

This compound is a cornerstone reagent for building compound libraries for high-throughput screening.^[3] Its bifunctional nature allows it to act as a linker, connecting two or more pharmacophores or a pharmacophore to a solubilizing group.^{[6][13]}

- **Amide Bond Formation:** The primary amine is readily available for coupling reactions with carboxylic acids, acyl chlorides, or sulfonyl chlorides. This is a fundamental reaction in the synthesis of many drug candidates, including kinase inhibitors and receptor modulators.^[7] Reagents like HATU, HOBT, and EDCI are commonly used to facilitate these amide couplings.^[7]
- **Secondary Amine Functionalization:** Following the coupling reaction at the primary amine, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). This unmasks the secondary amine of the piperazine ring, which can then be used for further modifications, such as reductive amination or another acylation, adding another layer of molecular diversity.^[4]
- **Improving Pharmacokinetics:** The piperazine ring is known to improve the aqueous solubility and overall pharmacokinetic profile of drug candidates.^[1] By incorporating this linker, chemists can enhance the drug-like properties of a lead compound.

Visualizing its Role as a Linker



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Caption: Role as a bifunctional linker in conjugating two distinct pharmacophores.

Safety, Handling, and Storage

This compound is classified as hazardous and requires careful handling in a laboratory setting.
[5][14]

- Hazard Identification:
 - H302: Harmful if swallowed.[14]
 - H315: Causes skin irritation.[5][14]
 - H319: Causes serious eye irritation.[5][14]
 - H335: May cause respiratory irritation.[5][14]
- Safe Handling Precautions:
 - P261 & P271: Avoid breathing dust/fume/vapors and use only outdoors or in a well-ventilated area.[14]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[14]
 - P264: Wash hands and any exposed skin thoroughly after handling.[14]
- First-Aid Measures:
 - Skin Contact (P302+P352): Wash with plenty of soap and water.[14]
 - Eye Contact (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
 - Inhalation (P304+P340): Remove person to fresh air and keep comfortable for breathing. [14]
 - Ingestion: Rinse mouth. Do NOT induce vomiting and call a physician.[14]

- Storage Recommendations:
 - P403+P233: Store in a well-ventilated place. Keep container tightly closed.[14]
 - P405: Store locked up.[14]
 - It is often recommended to store under an inert atmosphere at room temperature or refrigerated for long-term stability.[6][10]

References

- **tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate** | C11H23N3O2. (n.d.). PubChem. [\[Link\]](#)
- CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester. (n.d.). AHH Chemical Co., Ltd. [\[Link\]](#)
- CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.).
- A kind of synthetic method of N-Boc piperazines. (2018).
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [\[Link\]](#)

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Sources

- 1. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic... [\[cymitquimica.com\]](#)
- 2. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 192130-34-0 [\[chemicalbook.com\]](#)
- 3. [pdf.benchchem.com](#) [\[pdf.benchchem.com\]](#)
- 4. [jgps.com](#) [\[jgps.com\]](#)

- 5. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tenovapharma.com [tenovapharma.com]
- 7. echemi.com [echemi.com]
- 8. tert-Butyl 4-(2-Aminoethyl)piperazine-1-carboxylate | 192130-34-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. bocsci.com [bocsci.com]
- 10. 192130-34-0|tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 11. 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(192130-34-0) 1H NMR spectrum [chemicalbook.com]
- 12. CAS#:192130-34-0 | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Chemsra [chemsrc.com]
- 13. tenovapharma.com [tenovapharma.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
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